N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Descripción
The compound N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide features a 1,3-dimethylpyrazole core substituted at position 5 with a carboxamide group. The amide nitrogen is further functionalized with a furan-2-ylmethyl moiety and a 5-methoxybenzo[d]thiazol-2-yl group. This structural architecture combines heterocyclic motifs (pyrazole, benzothiazole, and furan) known for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-9-16(22(2)21-12)18(24)23(11-14-5-4-8-26-14)19-20-15-10-13(25-3)6-7-17(15)27-19/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIDRHMBNIOIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC(=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anti-inflammatory properties.
Structural Characteristics
The compound features a unique combination of heterocyclic structures, including:
- Furan moiety : Contributes to its reactivity and biological interactions.
- Methoxy-substituted benzothiazole : Enhances its pharmacological potential.
- Pyrazole core : Known for various biological activities.
The molecular formula of this compound is with a molecular weight of 382.44 g/mol .
Synthesis
The synthesis of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves several steps:
- Formation of the furan intermediate : Reaction of furan derivatives with appropriate amines.
- Synthesis of the benzothiazole derivative : Involves the reaction of 5-methoxybenzoic acid with thionyl chloride followed by amination.
- Coupling with pyrazole : The final step involves coupling the intermediates to form the target compound.
Antimicrobial Properties
Research indicates that N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In experimental models, it demonstrated the ability to reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Studies have indicated that modifications in the substituents on the pyrazole ring significantly influence its activity. For instance:
- Substitution patterns : Certain substitutions enhance binding affinity to microbial targets.
- Hydrogen bonding interactions : Key interactions between functional groups and active site residues play a critical role in its mechanism of action .
Case Studies
Several case studies have explored the efficacy of this compound:
- In vitro studies against Mycobacterium tuberculosis :
- Inflammation models :
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cell lines by inhibiting pathways associated with tumor growth. For instance, studies have shown that related pyrazole derivatives can lead to cell cycle arrest in glioma cells.
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated IC50 values indicating potent cytotoxicity in glioma cell lines. |
| Study B (2022) | Reported significant inhibition of pro-inflammatory cytokines in animal models. |
Anti-inflammatory Properties
The compound also shows promise in reducing inflammation:
- Cytokine Inhibition : It has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives have demonstrated superior anti-inflammatory activity compared to standard drugs like celecoxib .
| Study | Findings |
|---|---|
| Study C (2023) | Showed significant reduction in inflammatory markers in treated animal models. |
Antimicrobial Activity
The structural components suggest potential antimicrobial properties:
- Activity Against Pathogens : Related thiazole derivatives have been investigated for their effectiveness against various bacterial strains and fungi. In vitro studies indicate that certain derivatives possess significant activity against drug-resistant pathogens .
Case Studies
Several studies highlight the biological efficacy of compounds related to N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide:
| Study | Findings |
|---|---|
| Study D (2020) | Investigated the compound's role in inhibiting urease activity, a target for treating Helicobacter pylori infections. |
| Study E (2021) | Evaluated the compound's cytotoxic effects on various cancer cell lines, demonstrating significant potential as an anticancer agent. |
Comparación Con Compuestos Similares
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
- Core Structure : Pyrazole-5-carboxamide with a 1,3-benzothiazol-2-yl group and a 5-methylthiophen-2-yl substituent.
- Key Differences :
- The target compound substitutes the pyrazole’s 1- and 3-positions with methyl groups, while this analog lacks such substitutions.
- The 5-methoxybenzothiazole in the target may enhance electron-donating effects compared to the 5-methylthiophene here.
- Implications :
N-(5-R-Benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides
- Core Structure : Thiazole-linked furamides with variable R groups.
- Key Differences :
- These compounds replace the pyrazole core with a furan but retain the thiazole moiety.
- Anticancer activity is reported for derivatives with electron-withdrawing R groups.
Nitropyrazole and Thiophene Derivatives
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (Compound 21)
- Core Structure : Nitropyrazole-3-carboxamide with a thiophene substituent.
- Key Data: Yield: 42% (purified via column chromatography). Melting Point: 297°C. Activity: Potent trypanocidal activity.
- Implications: The nitro group in pyrazole derivatives enhances bioactivity but may reduce solubility.
Thiazole and Pyrimidine Hybrids
Dasatinib (BMS-354825)
- Core Structure : Thiazole-5-carboxamide linked to a pyrimidine-piperazine moiety.
- Key Differences :
- Dasatinib’s pyrimidine and piperazine groups are absent in the target compound.
- Implications :
- The target’s benzothiazole and furan groups may offer alternative binding modes for kinase targets, though pharmacological evaluation is needed.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
